5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Catalog No.
S6429590
CAS No.
107518-46-7
M.F
C13H12N4
M. Wt
224.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimid...

CAS Number

107518-46-7

Product Name

5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

IUPAC Name

5,7-dimethyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C13H12N4/c1-9-8-10(2)17-13(14-9)15-12(16-17)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

VTJALUNHFVAURK-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=NC(=NN12)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C3=CC=CC=C3)C

The exact mass of the compound 5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is 224.106196400 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Potential applications based on structure

    Due to the presence of a triazolopyrimidine ring system, this compound might hold potential for research areas where other triazolopyrimidines have shown activity. These areas include investigation as antimicrobial agents [PubChem], kinase inhibitors ScienceDirect, or ligands for medicinal chemistry Royal Society of Chemistry.

  • Availability for research

5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the triazolo[1,5-a]pyrimidine family. This compound features a fused ring system that incorporates both triazole and pyrimidine moieties, making it structurally significant in medicinal chemistry. The presence of methyl and phenyl substituents enhances its chemical properties and potential biological activities, which have garnered interest for various applications in drug design and development.

The reactivity of 5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine includes several notable chemical transformations:

  • Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups and affect its biological activity.
  • Substitution Reactions: The methyl and phenyl groups can participate in electrophilic aromatic substitution or nucleophilic substitutions under appropriate conditions.
  • Coordination Chemistry: It can form complexes with transition metals, which can modify its electronic properties and enhance its pharmacological profile .

5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine exhibits a variety of biological activities:

  • Antiparasitic Activity: Studies have shown that derivatives of this compound possess significant antiparasitic properties against various pathogens.
  • Antibacterial Properties: Research indicates that certain derivatives can inhibit the growth of bacteria such as Enterococcus faecium.
  • Potential as Anticancer Agents: The structural characteristics of the compound suggest it may interact with biological targets involved in cancer progression, making it a candidate for further investigation in oncology .

The synthesis of 5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves:

  • Condensation Reactions: A common method includes the condensation of 3-amino-4H-1,2,4-triazole with appropriate aldehydes or ketones to form the desired triazolo-pyrimidine structure.
  • Multicomponent Reactions: Recent advancements have introduced multicomponent reactions that allow for regioselective synthesis using aminotriazoles and β-ketoglutaric acid derivatives.
  • Recrystallization: Purification often involves recrystallization techniques to obtain high-purity products suitable for biological testing .

The applications of 5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine are diverse:

  • Pharmaceutical Development: Its derivatives are being explored as potential drugs for treating infections and cancers.
  • Material Science: The compound's unique properties may be utilized in developing new materials with specific electronic or optical characteristics.
  • Biochemical Research: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes .

Interaction studies involving 5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine focus on:

  • Metal Complex Formation: Investigating how this compound interacts with various metal ions has revealed insights into its coordination chemistry and potential applications in catalysis.
  • Biological Target Interactions: Studies assess how the compound interacts with specific enzymes or receptors to elucidate its mechanism of action in biological systems.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound's derivatives.

Several compounds share structural similarities with 5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine. Below is a comparison highlighting their uniqueness:

Compound NameStructureNotable Features
6-Chloro-5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidineStructureChlorine substitution enhances reactivity; potential antibacterial properties.
7-Oxo-[1,2,4]triazolo-[1,5-a]pyrimidineStructureOxo group increases biological activity; studied for antiparasitic effects.
4-Hydroxy-[1,2,4]triazolo-[1,5-a]pyrimidineStructureHydroxy group may enhance solubility; investigated for neuroprotective effects.

These compounds exhibit varying degrees of biological activity and chemical reactivity due to their different substituents and structural configurations. The unique presence of both methyl and phenyl groups in 5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine contributes to its distinct pharmacological profile compared to these similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

224.106196400 g/mol

Monoisotopic Mass

224.106196400 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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